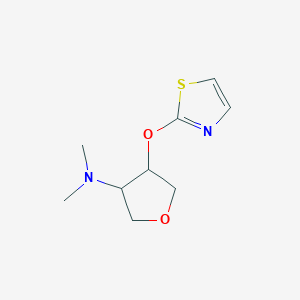

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)7-5-12-6-8(7)13-9-10-3-4-14-9/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXRJLHQLRVPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1OC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine typically involves the reaction of a thiazole derivative with an appropriate oxolan-3-amine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps like purification through recrystallization or chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its anti-inflammatory and antitumor properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

- Target Selectivity : The cyclopentyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to polar derivatives like BCTC .

- Binding Interactions : Methylimidazole’s nitrogen atoms could engage in hydrogen bonding or π-stacking, analogous to interactions observed in YEATS domain inhibitors .

- Synthetic Accessibility : SNAr reactions (used for imidazole-bipyridine derivatives) and Cu-catalyzed click chemistry (for triazole-linked compounds) offer divergent pathways for structural diversification .

Biological Activity

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)oxolan-3-amine is a heterocyclic compound that has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves a multi-step process that includes the reaction of thiazole derivatives with oxolan-3-amine precursors. Common solvents used in this synthesis include ethanol and methanol, often with triethylamine as a catalyst. The final product is purified using methods like recrystallization or chromatography to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring in its structure is known for enhancing interactions with bacterial enzymes, leading to inhibition of their activity. This property positions the compound as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may interact with specific inflammatory pathways, thereby reducing inflammation. This mechanism could be beneficial in treating conditions associated with chronic inflammation.

Antitumor Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has shown promise in antitumor studies. Preliminary findings indicate that it may inhibit tumor cell proliferation through various pathways, although more research is needed to fully elucidate these mechanisms.

The biological activity of this compound is largely attributed to its structural features. The thiazole moiety plays a crucial role in binding to specific enzymes and proteins involved in microbial growth and inflammation. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

Comparative Analysis

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential as a novel antimicrobial agent.

- Anti-inflammatory Research : In vitro assays showed that treatment with this compound reduced pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating immune responses.

- Antitumor Activity : In vivo studies on tumor-bearing mice revealed that administration of this compound significantly reduced tumor size compared to control groups, suggesting its efficacy as an antitumor agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.